molecular formula C8H12N2O5S B1517972 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1155166-67-8

4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1517972
M. Wt: 248.26 g/mol
InChI Key: IJMUUZBETXVREY-UHFFFAOYSA-N
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Description

4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as HSPC, is a chemical compound with potential applications in various fields of research and industry . It has a molecular formula of C8H12N2O5S and a molecular weight of 248.26 g/mol .


Molecular Structure Analysis

The molecular structure of 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a sulfamoyl group (-SO2NH2), and a hydroxypropyl group (-CH2CH(OH)CH3) .

Scientific Research Applications

Organocatalysis and Asymmetric Reactions

4-Hydroxyproline-derived amino acids, which share structural similarities with the chemical , are utilized as organocatalysts for asymmetric reactions. These include aldol reactions, Mannich reactions, and Michael additions, highlighting their role in synthesizing organic compounds under both homogeneous and heterogeneous conditions. Such catalysts are significant for green chemistry applications due to their recyclability and efficiency in water systems Zlotin, 2015.

Synthesis of Arylbispyranylmethanes

The use of biological-based nano and nano-magnetic catalysts, including derivatives related to 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, in the synthesis of arylbispyranylmethane derivatives showcases the molecule's role in eco-friendly reaction conditions. This synthesis method is characterized by its high efficiency and benign reaction conditions Zolfigol et al., 2016.

Enzyme Inhibition

Compounds structurally related to 4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid have been identified as potent inhibitors of prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis, and its inhibition can have significant implications in medical research, particularly in the development of treatments for diseases related to collagen production and degradation Dowell & Hadley, 1992.

Interaction with Biological Molecules

Research on p-hydroxycinnamic acid derivatives demonstrates the molecule's potential in interacting with biological substrates, such as bovine serum albumin. This interaction is crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds Meng et al., 2012.

Electrochemical Applications

The molecule's structural components facilitate electroreduction processes in aqueous sulfuric acid, indicating potential applications in electrochemical reactions and synthesis. This property could be leveraged in developing new methodologies for the synthesis of complex organic molecules Nonaka et al., 1981.

properties

IUPAC Name

4-(2-hydroxypropylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-5(11)3-10-16(14,15)6-2-7(8(12)13)9-4-6/h2,4-5,9-11H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUUZBETXVREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CNC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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